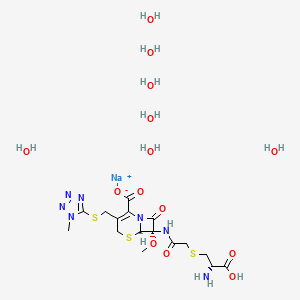

(6R,7S)-Cefminox (sodium heptahydrate)

Beschreibung

Cefminox Sodium is the sodium salt form of cefminox, a semi-synthetic, second-generation, beta-lactamase-stable cephalosporin with antibacterial activity.

See also: Cefminox (has active moiety).

Eigenschaften

CAS-Nummer |

92636-39-0 |

|---|---|

Molekularformel |

C16H34N7NaO14S3 |

Molekulargewicht |

667.7 g/mol |

IUPAC-Name |

sodium;(7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate |

InChI |

InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14?,16-;;;;;;;;/m0......../s1 |

InChI-Schlüssel |

QCIJKKRQPRMHOX-WCVUEMJESA-M |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H](C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |

Aussehen |

White powder |

Synonyme |

Cefminox sodium hydrate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Molecular structure and stereochemistry of (6R,7S)-Cefminox sodium heptahydrate

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (6R,7S)-Cefminox Sodium Heptahydrate

Foreword: The Architectural Precision of Antibiotics

In the realm of antibacterial therapeutics, the efficacy of a molecule is not merely a function of its chemical composition but is profoundly dictated by its three-dimensional architecture. Stereochemistry, the precise arrangement of atoms in space, is the silent arbiter of biological activity, governing the lock-and-key interactions between a drug and its microbial target. This guide is dedicated to the meticulous exploration of (6R,7S)-Cefminox sodium heptahydrate, a second-generation cephamycin antibiotic.[1][2] We will dissect its molecular framework, rationalize the critical importance of its specific stereoisomeric form, and detail the analytical methodologies required to verify its structural integrity. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this potent therapeutic agent.

Core Molecular Framework of Cefminox

Cefminox belongs to the cephamycin subclass of β-lactam antibiotics, distinguished by the presence of a 7α-methoxy group on the cephem nucleus.[1] This core structure is a fusion of a four-membered β-lactam ring and a six-membered dihydrothiazine ring.[3]

The IUPAC name for the active cefminox anion is (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[4]

Key structural features responsible for its biological profile include:

-

The β-Lactam Ring: This strained four-membered ring is the pharmacophore, essential for its antibacterial activity. It mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to acylate and irreversibly inhibit bacterial penicillin-binding proteins (PBPs).[2][5]

-

7α-Methoxy Group: This substitution is a hallmark of cephamycins and provides significant steric hindrance, conferring remarkable stability against hydrolysis by a wide range of bacterial β-lactamase enzymes.[1][6] This stability broadens its spectrum of activity against many resistant strains.[5]

-

C-7β Side Chain: The 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido side chain plays a crucial role in enhancing the molecule's affinity for PBPs and influences its antibacterial spectrum.[2][7]

-

C-3 Side Chain: The (1-methyl-1H-tetrazol-5-yl)thiomethyl group at this position modulates the pharmacokinetic properties of the drug and also contributes to its binding affinity and overall efficacy.[1][7]

Caption: Figure 1: Core Molecular Structure of Cefminox

The Decisive Role of (6R,7S) Stereochemistry

The biological activity of cephalosporins is critically dependent on their stereochemistry.[8] The cefminox molecule possesses several chiral centers, but the absolute configuration at the C6 and C7 positions of the cephem nucleus is paramount for its antibacterial function.

-

C6-(R) Configuration: This configuration is essential for maintaining the structural integrity and reactivity of the fused β-lactam ring system. It correctly orients the backbone of the molecule for subsequent binding.

-

C7-(S) Configuration: This specific arrangement at C7 is crucial for the proper projection of the acylamino side chain. This orientation enables the molecule to fit precisely into the active site of bacterial penicillin-binding proteins (PBPs).[8][9] Any deviation from this (6R,7S) arrangement, for instance to a (6R,7R) or (6S,7R) epimer, results in a dramatic loss of antibacterial potency because the molecule can no longer effectively bind to and inhibit its target enzymes.[10]

Furthermore, the side chain itself contains a chiral center at the amino acid moiety, which has the (S) configuration, corresponding to a D-amino acid structure when considering its relationship to the core.[4] This specific stereochemistry is also vital for optimal interaction with the PBP active site.

Caption: Figure 2: Logical Flow of Stereochemistry-Dependent Activity

The Heptahydrate Crystal Form: Significance for Formulation

Cefminox is administered as a sodium salt to enhance its aqueous solubility for parenteral (intravenous or intramuscular) administration.[1][11] The commercially available form is a heptahydrate, meaning that seven molecules of water are incorporated into the crystal lattice for each molecule of cefminox sodium.[4][12]

The molecular formula for this stable, crystalline solid is C₁₆H₃₄N₇NaO₁₄S₃.[4] These water molecules are not merely surface adsorbates; they form specific hydrogen bonds with the cefminox molecule and the sodium ion, creating a stable, ordered crystal structure. The state of hydration is a critical quality attribute as it directly influences:

-

Stability: The hydrated crystal lattice is often more thermodynamically stable than the anhydrous form, protecting the molecule from degradation.

-

Solubility and Dissolution Rate: The specific crystal form affects how quickly and to what extent the drug dissolves, which is a key parameter for formulation.

-

Hygroscopicity: A stable hydrate is less likely to absorb additional moisture from the environment.

-

Processability: The crystalline nature and particle properties are essential for manufacturing and formulation processes.

The presence and stoichiometry of water can be confirmed by techniques such as Karl Fischer titration, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction.

Experimental Protocols for Structural and Stereochemical Verification

A multi-technique approach is required to unequivocally confirm the identity, purity, structure, and stereochemistry of (6R,7S)-Cefminox sodium heptahydrate.

Purity and Identification via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reversed-phase HPLC is the cornerstone of quality control for cephalosporins.[13][14] It excels at separating the active pharmaceutical ingredient (API) from process-related impurities, degradation products, and potential diastereomers. The choice of a C18 column is based on its hydrophobicity, which provides excellent retention and resolution for moderately polar molecules like cefminox. The mobile phase, a buffered mixture of water and acetonitrile, is optimized to achieve a balance between retention time and peak shape. UV detection is highly effective due to the strong chromophore of the cephem nucleus.[14]

Protocol: RP-HPLC for Cefminox Purity

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Column: Nucleosil C18 (4.6 x 250 mm, 5 µm particle size) or equivalent.[14]

-

Mobile Phase A: 0.04 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.0.

-

Mobile Phase B: Acetonitrile.

-

Isocratic Elution: 93% Mobile Phase A, 7% Mobile Phase B.[14]

-

Flow Rate: 1.3 mL/min.[14]

-

Column Temperature: 30°C.

-

Detection Wavelength: 240 nm.[14]

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Standard Stock Solution: Accurately weigh 10 mg of (6R,7S)-Cefminox sodium heptahydrate reference standard and dissolve in 10 mL of deionized water to obtain a 1000 µg/mL solution.[15]

-

Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

-

Sample Solution: Prepare the test sample (e.g., from a pharmaceutical formulation) to achieve a similar target concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Analysis and Data Interpretation:

-

Inject the standard and sample solutions.

-

The retention time of the major peak in the sample chromatogram must match that of the reference standard.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Quantification is performed by comparing the peak area of the sample to a calibration curve generated from a series of standards.

-

| Parameter | Condition | Rationale |

| Column | C18 (4.6 x 250 mm, 5 µm) | Optimal retention for cephalosporins. |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 6.0) | Ensures good peak shape and resolution. |

| Flow Rate | 1.3 mL/min | Provides efficient separation in a reasonable time. |

| Detection | UV at 240 nm | High absorbance wavelength for the cephem nucleus. |

Definitive Structural Elucidation via X-ray Crystallography

Expertise & Causality: Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry at each chiral center. It is the only technique that can directly visualize the positions of the water molecules and their hydrogen bonding network within the heptahydrate crystal.

Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystal Growth: Dissolve anhydrous cefminox sodium in a suitable solvent system (e.g., water/ethanol mixture) and allow for slow evaporation or vapor diffusion to grow single crystals of the heptahydrate form of sufficient quality. This is a critical and often rate-limiting step.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated to collect a complete dataset of these reflections.

-

Structure Solution: The diffraction pattern is mathematically processed (using Fourier transforms) to generate an electron density map of the crystal's unit cell.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates. The absolute configuration is determined using anomalous dispersion effects (Flack parameter).

-

Data Interpretation: The final refined structure confirms the (6R,7S) configuration, the positions of all non-hydrogen atoms, and the location and interactions of the seven water molecules.

Caption: Figure 3: Comprehensive Analytical Workflow for Cefminox

Conclusion

The therapeutic power of (6R,7S)-Cefminox sodium heptahydrate is a direct consequence of its precise and complex molecular architecture. The core cephem nucleus, modified with a 7α-methoxy group, provides a stable and reactive scaffold. However, it is the specific (6R,7S) stereochemistry that governs the molecule's ability to recognize and inhibit its bacterial targets, underscoring the principle that in drug design, three-dimensional structure is inextricably linked to function. The formulation as a sodium heptahydrate ensures the stability and bioavailability required for clinical use. The analytical methods detailed herein provide a robust framework for ensuring that every batch of this life-saving antibiotic meets the exacting structural standards required for safety and efficacy.

References

- Vertex AI Search. (2024, July 17). What is the mechanism of Cefminox Sodium Hydrate?

- Elsevier Science B.V. (2000). Synthesis of cefminox by cell-free extracts of Streptomyces clavuligerus.

- Grokipedia. (n.d.). Cefminox.

- National Center for Biotechnology Information. (n.d.). Cefminox | C16H21N7O7S3 | CID 71141. PubChem.

- PubMed. (2000, January 15). Synthesis of Cefminox by Cell-Free Extracts of Streptomyces Clavuligerus.

- Patsnap Synapse. (2024, June 14). What is Cefminox Sodium Hydrate used for?

- WikEM. (2026, January 27). Cefminox.

- Filo. (2026, February 10). Show me stereochemistry in cephalosporin structure.

- PubMed. (2022, March 15). Stereochemically altered cephalosporins as potent inhibitors of New Delhi metallo-β-lactamases.

- Wikipedia. (n.d.). Discovery and development of cephalosporins.

- National Center for Biotechnology Information. (n.d.). Cefminox Sodium Heptahydrate | C16H34N7NaO14S3 | CID 45356840. PubChem.

- TargetMol. (n.d.). (6R,7S)-Cefminox sodium heptahydrate | Antibiotic.

- Google Patents. (n.d.). CN102643295A - Preparation method of cefminox sodium.

- Google Patents. (n.d.). CN102321100A - Preparation method of cefminox sodium.

- ChemicalBook. (2025, December 17). CEFMINOX SODIUM | 92636-39-0.

- Journal of Antimicrobial Chemotherapy. (n.d.). Review Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents.

- Google Patents. (n.d.). CN106188096A - A kind of new cefminox sodium compound.

- PMC. (n.d.). Recent analytical methods for cephalosporins in biological fluids.

- scicommhub. (n.d.). (6R,7S)-Cefminox (sodium heptahydrate) (Standard).

- Sigma-Aldrich. (n.d.). Cefminox sodium heptahydrate.

- Sigma-Aldrich. (n.d.). (6R,7S)-Cefminox sodium heptahydrate | 92636-39-0.

- PMC - NIH. (n.d.). Stereochemistry of the incorporation of valine methyl groups into methylene groups in cephalosporin C.

- Pharmaffiliates. (n.d.). CAS No : 1351813-81-4 | Product Name : Cefminox Sodium Heptahydrate - API.

- MDPI. (2023, January 20). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent.

- PMC. (2025, January 2). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment.

- Anagnostics. (n.d.). (6R,7S)-Cefminox (sodium heptahydrate) (Standard).

- TOKU-E. (n.d.). Cefminox Sodium Hydrate.

- Arabian Journal of Chemistry. (2011, May 11). New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations.

- Systematic Reviews in Pharmacy. (2021, February 15). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cefminox | C16H21N7O7S3 | CID 71141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]

- 4. Cefminox Sodium Heptahydrate | C16H34N7NaO14S3 | CID 45356840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 8. Show me stereochemistry in cephalosporin structure | Filo [askfilo.com]

- 9. Stereochemically altered cephalosporins as potent inhibitors of New Delhi metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. wikem.org [wikem.org]

- 12. CN106188096A - A kind of new cefminox sodium compound - Google Patents [patents.google.com]

- 13. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sysrevpharm.org [sysrevpharm.org]

Technical Guide: Mechanism of Action of Cefminox Sodium Against Anaerobic Bacteria

The following is an in-depth technical guide on the mechanism of action of Cefminox sodium, designed for researchers and drug development professionals.

Executive Summary

Cefminox sodium (CMNX) is a semi-synthetic, second-generation cephamycin antibiotic distinguished by a unique "dual-action" mechanism. Unlike conventional cephalosporins that primarily inhibit bacterial growth through Penicillin-Binding Protein (PBP) saturation, Cefminox exerts a potent bactericidal effect characterized by rapid cell lysis and the suppression of bacterial regrowth. This distinct profile is attributed to its specific chemical architecture—a D-cysteine-derived side chain at the C-7

This guide dissects the molecular pharmacodynamics of Cefminox, detailing its interaction with anaerobic PBPs, its lytic "burst" mechanism, and the experimental protocols required to validate these interactions in a research setting.[1]

Molecular Architecture & Chemical Basis of Action

The structural uniqueness of Cefminox lies in its C-7

Structural Components:

-

Cephamycin Nucleus (7

-methoxy): Steric hindrance prevents hydrolysis by Class A (e.g., cepA) and some Class C -

C-7

Side Chain (D-cysteine derived): This thio-amine structure is hypothesized to facilitate the generation of reactive intermediates or interact with specific peptidoglycan-associated lipoproteins, triggering rapid lysis. -

MTT Side Chain (C-3): Enhances potency but requires monitoring for hypoprothrombinemia (N-methylthiotetrazole group).

The Dual Mechanism of Action[1]

Cefminox operates via a biphasic mechanism: Initial Inhibition followed by Rapid Lysis .

Phase I: PBP Binding & Peptidoglycan Inhibition

Like other

-

Target Specificity in Anaerobes (B. fragilis):

Phase II: The "Burst" Lysis (The Cefminox Anomaly)

Standard cephalosporins (e.g., Cefoxitin) often induce filamentation followed by slow lysis.[1] Cefminox induces a rapid decline in optical density (lysis) shortly after exposure, even at low concentrations.[1]

-

Regrowth Suppression: The D-cysteine moiety is believed to interfere with the peptidoglycan-lipoprotein complex or generate localized reactive oxygen species (ROS) within the periplasm, preventing the "rescue" of the cell wall even if drug levels drop.[1]

-

Autolysin Activation: The specific binding profile triggers a deregulation of autolysins (murein hydrolases), causing immediate structural failure of the sacculus.[1]

Visualization: The Dual Pathway

The following diagram illustrates the bifurcation of Cefminox's mechanism compared to standard cephalosporins.

Caption: Figure 1. Dual mechanism of Cefminox: Canonical PBP inhibition (left) vs. unique side-chain mediated rapid lysis (right).

Pharmacodynamics in Anaerobes[3]

Cefminox demonstrates superior activity against the Bacteroides fragilis group compared to many other cephamycins.

Comparative Efficacy Data

The table below summarizes the activity profile based on aggregate literature values.

| Parameter | Cefminox (CMNX) | Cefoxitin (CFX) | Mechanism Note |

| Primary Target (B. fragilis) | PBP-1 & PBP-2/3 | PBP-1 & PBP-2 | CMNX shows faster saturation kinetics. |

| MIC | ~2.0 - 16.0 µg/mL | ~16.0 - 64.0 µg/mL | CMNX is generally 2-4x more potent. |

| Lysis Onset | Rapid (< 3 hours) | Delayed (> 6 hours) | "Burst" effect vs. slow filamentation.[1] |

| Beta-Lactamase Stability | High (Class A, C) | High (Class A, C) | Both stable due to 7 |

| Post-Antibiotic Effect | Extended | Moderate | Due to suppression of regrowth. |

Experimental Protocols

To validate the mechanism of action in a drug development context, the following protocols are recommended. These are designed to distinguish the "burst" lysis from simple growth inhibition.

Protocol A: Anaerobic PBP Binding Assay

Objective: Determine the affinity of Cefminox for specific PBPs in B. fragilis.

-

Membrane Preparation:

-

Grow B. fragilis (ATCC 25285) in pre-reduced Brain Heart Infusion (BHI) broth with hemin and Vitamin K1 to mid-log phase (

). -

Harvest cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Disrupt cells via French Press or sonication (on ice).

-

Isolate membranes via ultracentrifugation (100,000 x g, 60 min, 4°C). Resuspend in 50 mM phosphate buffer (pH 7.0).

-

-

Labeling Reaction:

-

Aliquot membrane proteins (500 µg).

-

Incubate with varying concentrations of unlabeled Cefminox (competitor) for 10 min at 37°C.

-

Add Bocillin FL (fluorescent penicillin) or

C-Penicillin G (10-50 µM) and incubate for 20 min.

-

-

Detection:

-

Denature with SDS sample buffer.

-

Separate proteins via SDS-PAGE (8-10% acrylamide).

-

Detect via fluorimager (for Bocillin) or autoradiography.

-

Result: Disappearance of bands indicates PBP saturation. Cefminox should compete out bands corresponding to PBP-1 and PBP-2/3 at lower concentrations than Cefoxitin.

-

Protocol B: Time-Kill Lysis Curve (The "Burst" Assay)

Objective: Quantify the lytic speed and regrowth suppression.

-

Setup:

-

Inoculate B. fragilis into anaerobic broth (

CFU/mL). -

Add Cefminox at 1x, 2x, and 4x MIC.[1] Include a Growth Control and Cefoxitin (comparator).

-

-

Monitoring:

-

Measure Optical Density (

) and viable counts (CFU/mL) hourly for the first 6 hours, then at 12 and 24 hours.

-

-

Data Interpretation:

-

Cefminox Signature: Look for a sharp decrease in OD within 2-3 hours (lysis).

-

Comparator Signature: Cefoxitin typically shows a lag phase (filamentation) before OD decline.

-

Workflow Visualization

Caption: Figure 2. Integrated workflow for validating Cefminox's dual mechanism (PBP binding vs. Lysis kinetics).

References

-

Watanabe, S., & Omoto, S. (1990). Pharmacology of Cefminox, a New Bactericidal Cephamycin.[1][3] Drugs under Experimental and Clinical Research, 16(9), 461-467.[1][3]

-

Goldstein, E. J., et al. (1993). In Vitro Activities of Cefminox against Anaerobic Bacteria Compared with Those of Nine Other Compounds.[1] Antimicrobial Agents and Chemotherapy, 37(12), 2741–2746.[1]

-

Soriano, F., et al. (2000). Penicillin-binding proteins of Bacteroides fragilis and their role in the resistance to imipenem of clinical isolates.[1] Journal of Medical Microbiology, 49, 263-268.[1]

-

Kidoya, H., et al. (2018). Cefminox, a Dual Agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma.[1][4] American Journal of Respiratory Cell and Molecular Biology, 59(4).

Sources

- 1. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Cefminox Sodium Hydrate used for? [synapse.patsnap.com]

- 3. Pharmacology of cefminox, a new bactericidal cephamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefminox, a Dual Agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma Identified by Virtual Screening, Has Therapeutic Efficacy against Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Decisive Role of the D-Amino Acid Side Chain in (6R,7S)-Cefminox Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(6R,7S)-Cefminox is a second-generation cephamycin antibiotic distinguished by its robust stability against β-lactamases and its broad spectrum of activity, particularly against Gram-negative and anaerobic bacteria.[1][2][3] A cornerstone of its molecular architecture and efficacy is the unique D-amino acid moiety, derived from D-cysteine, within its C-7 side chain.[4] This feature is not a trivial substitution but a strategic design element that profoundly influences the drug's interaction with bacterial targets and its resilience to enzymatic inactivation. This technical guide provides a detailed examination of this side chain, elucidating its critical contributions to β-lactamase stability, penicillin-binding protein (PBP) affinity, and the overall antibacterial profile of Cefminox. We will dissect the structure-activity relationships and present the experimental frameworks used to validate these properties, offering field-proven insights for professionals in antibiotic research and development.

Introduction: Overcoming the β-Lactamase Challenge

The clinical utility of β-lactam antibiotics has been perpetually challenged by the evolution of bacterial resistance, most notably through the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the core β-lactam ring, rendering the antibiotic inactive. The development of successive generations of cephalosporins has been a direct response to this challenge, involving chemical modifications to protect the ring and broaden the antibacterial spectrum.

Cefminox, a cephamycin, represents a significant advancement in this evolutionary line. It incorporates two key structural features to confer stability: a 7α-methoxy group and a complex C-7β side chain containing a D-amino acid.[1] While the 7α-methoxy group provides crucial steric hindrance, it is the intricate nature of the D-amino acid side chain that fine-tunes the antibiotic's potency and target specificity. This guide will focus on the causal link between this specific side chain and the superior performance characteristics of Cefminox.

The Molecular Blueprint: Unpacking the C-7 Side Chain

The bactericidal action of all cephalosporins originates from their ability to inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[5][6][7][8] The specific structure of the side chains at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus dictates the drug's antibacterial spectrum, PBP affinity, and pharmacokinetic properties.[9]

The Cefminox side chain at the C-7 position is 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido.[8] The critical component here is the D-cysteine derivative, which introduces a D-amino acid into the structure. The use of a D-amino acid, as opposed to the more common L-isomers found in nature, is a deliberate and impactful choice in medicinal chemistry, primarily aimed at enhancing stability against enzymatic degradation.[10][11]

The D-Amino Acid's Multifunctional Role in Cefminox Efficacy

The D-amino acid side chain is integral to Cefminox's activity through three primary mechanisms: conferring stability, optimizing target binding, and defining the antibacterial spectrum.

Mechanism 1: Fortifying the Core Against β-Lactamase Attack

Causality: The primary function of the C-7 side chain is to act as a shield for the β-lactam ring. Its specific stereochemistry and bulk create a steric impediment that physically obstructs the approach and proper docking of β-lactamase enzymes. This makes it energetically unfavorable for the enzyme to achieve the transition state required for hydrolysis, thus preserving the antibiotic's structural integrity and function. Cefminox has demonstrated high stability against β-lactamases produced by organisms like Bacteroides fragilis.[2]

Experimental Protocol: β-Lactamase Stability Assay

This protocol provides a self-validating system to quantify the stability of Cefminox against enzymatic degradation. By comparing the rate of hydrolysis to a known-labile cephalosporin, the relative stability can be definitively established.

-

Preparation:

-

Prepare stock solutions of Cefminox and a comparator β-lactam (e.g., Cefalotin) at a known concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.0).

-

Prepare a solution of a purified β-lactamase enzyme (e.g., TEM-1 or a B. fragilis extract) in the same buffer.

-

-

Reaction Initiation:

-

In a temperature-controlled cuvette or microplate well at 37°C, combine the Cefminox or comparator solution with the β-lactamase solution to initiate the reaction.

-

-

Monitoring Hydrolysis:

-

Continuously monitor the change in UV absorbance at a wavelength specific to the intact β-lactam ring (e.g., 260 nm). Hydrolysis of the ring leads to a decrease in absorbance.

-

-

Data Analysis:

-

Calculate the initial rate of hydrolysis (V₀) from the slope of the absorbance vs. time plot.

-

The relative stability is determined by comparing the hydrolysis rate of Cefminox to that of the comparator. A significantly lower rate for Cefminox confirms its stability.

-

Diagram 1: Experimental Workflow for β-Lactamase Stability Assay

Caption: A streamlined workflow for assessing Cefminox's stability against β-lactamase.

Mechanism 2: Enhancing Affinity for Penicillin-Binding Proteins (PBPs)

Causality: The ultimate efficacy of a β-lactam antibiotic depends on its ability to bind to and inactivate PBPs.[1][5] The D-amino acid side chain of Cefminox is not just a defensive feature; it is also an offensive one. Its three-dimensional structure and chemical properties are optimized to form favorable interactions (e.g., hydrogen bonds, van der Waals forces) within the active site of a wide range of PBPs. This high binding affinity ensures efficient and irreversible acylation of the PBP's active site serine, leading to potent inhibition of cell wall synthesis and strong bactericidal activity.[4]

Experimental Protocol: PBP Competitive Binding Assay

This assay determines the concentration of Cefminox required to inhibit 50% of the binding of a fluorescent penicillin derivative (Bocillin FL), providing a quantitative measure of its PBP affinity (IC₅₀).

-

Preparation:

-

Isolate bacterial inner membranes containing PBPs from the target organism (e.g., E. coli).

-

Prepare serial dilutions of Cefminox.

-

-

Competitive Incubation:

-

Incubate the membrane preparation with the various concentrations of Cefminox for 15 minutes at 30°C to allow for binding to PBPs.

-

-

Fluorescent Labeling:

-

Add a fixed, subsaturating concentration of Bocillin FL to each reaction and incubate for another 10 minutes. Bocillin FL will bind to any PBPs not already acylated by Cefminox.

-

-

Separation and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Quantification:

-

Measure the fluorescence intensity of each PBP band. The intensity will decrease as the concentration of Cefminox increases.

-

Plot the fluorescence intensity against the Cefminox concentration and determine the IC₅₀ value.

-

Diagram 2: Workflow for PBP Competitive Binding Assay

Caption: A step-by-step process for quantifying the binding affinity of Cefminox to PBPs.

Consequence: A Broad and Potent Antibacterial Spectrum

The dual action of high β-lactamase stability and potent PBP inhibition, both driven by the D-amino acid side chain, results in Cefminox's broad and effective antibacterial spectrum.

Data Presentation: Comparative In Vitro Activity

The following table summarizes typical Minimum Inhibitory Concentration (MIC) values, illustrating the potent activity of Cefminox against key pathogens compared to a first-generation cephalosporin.

Table 1: Comparative MIC₉₀ Values (µg/mL)

| Bacterial Species | Pathogen Type | Cefminox | Cefalexin (1st Gen) |

| Escherichia coli | Gram-negative | ≤2 | >64 |

| Klebsiella pneumoniae | Gram-negative | ≤4 | >64 |

| Bacteroides fragilis | Anaerobe | ≤1 | >128 |

| Staphylococcus aureus (MSSA) | Gram-positive | 4 | ≤2 |

Note: MIC₉₀ is the concentration required to inhibit 90% of isolates. Values are illustrative and sourced from typical susceptibility data.

As shown, Cefminox maintains excellent activity against Gram-negative and anaerobic bacteria that are resistant to earlier-generation agents.

Structure-Activity Relationship (SAR) and Logical Synthesis

The efficacy of Cefminox is a direct result of a carefully designed structure-activity relationship where the D-amino acid side chain is a central pillar.

-

Stereochemical Importance: Replacing the D-amino acid with its L-enantiomer would drastically alter the side chain's spatial orientation. This would misalign its interactions within the PBP active site and disrupt its ability to sterically shield the β-lactam ring, leading to a significant loss of activity and stability.[12]

-

A Dual-Action Moiety: The side chain is not merely a "blocking group." It is an active participant in binding, demonstrating a sophisticated design that addresses both enzymatic defense and target offense simultaneously.

Diagram 3: Logical Contribution of the D-Amino Acid Side Chain

Caption: The D-amino acid side chain's dual impact on stability and binding converges to create a potent, broad-spectrum antibiotic.

Conclusion for the Modern Researcher

The D-amino acid side chain in (6R,7S)-Cefminox is a prime example of rational antibiotic design. It provides a robust, field-proven solution to the persistent challenge of β-lactamase-mediated resistance while simultaneously enhancing the drug's fundamental mechanism of action. For drug development professionals, the key insight is that side chain modifications can and should be designed for multifunctional roles—serving as both a shield and a key. As we face an era of increasing antibiotic resistance, the design principles embodied by Cefminox, particularly the strategic use of non-canonical amino acids to confer stability and optimize target interactions, remain a highly relevant and powerful strategy for the development of next-generation antibacterial agents.

References

- Cefminox - Grokipedia. (n.d.).

- What is the mechanism of Cefminox Sodium Hydrate? (2024, July 17).

- Cefminox Sodium | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).

- Pharmacology of Cefminox, a New Bactericidal Cephamycin - PubMed. (n.d.).

- What is Cefminox Sodium Hydrate used for? - Patsnap Synapse. (2024, June 14).

- Cefminox | C16H21N7O7S3 | CID 71141 - PubChem - NIH. (n.d.).

- (6R,7S)-Cefminox sodium heptahydrate | Antibiotic - TargetMol. (n.d.).

- Antibacterial activity of cefminox against anaerobes - PubMed. (n.d.).

- D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017, October 1). Acta Biochim Biophys Sin (Shanghai).

- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed. (n.d.).

- The Blood–Brain Barrier and Pharmacokinetic/Pharmacodynamic Optimization of Antibiotics for the Treatment of Central Nervous System Infections in Adults - MDPI. (2022, December 19).

- Biological activity comparison between D- and L-amino acid analogs - Benchchem. (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Antibacterial activity of cefminox against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (6R,7S)-Cefminox sodium heptahydrate | Antibiotic | TargetMol [targetmol.com]

- 4. Pharmacology of cefminox, a new bactericidal cephamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]

- 6. Cefminox Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. What is Cefminox Sodium Hydrate used for? [synapse.patsnap.com]

- 8. Cefminox | C16H21N7O7S3 | CID 71141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for Preparing Cefminox Sodium Heptahydrate Stock Solutions

[1][2][3]

Abstract & Scope

This application note defines the standard operating procedure (SOP) for the preparation, handling, and storage of Cefminox Sodium Heptahydrate stock solutions. Cefminox (MT-141) is a semi-synthetic cephamycin antibiotic with potent activity against Gram-negative and anaerobic bacteria.[1][2]

Critical Warning: Cefminox sodium is highly susceptible to hydrolysis and degradation in specific solvents (e.g., glucose solutions).[3] This protocol emphasizes the heptahydrate correction factor , pH-dependent stability , and solvent compatibility to ensure experimental reproducibility.[3]

Physicochemical Profile

Understanding the intrinsic properties of the compound is the first step in reproducible stock preparation.[3]

| Property | Specification | Application Note |

| Compound Name | Cefminox Sodium Heptahydrate | CAS: 75498-96-3 (or 1351813-81-4) |

| Molecular Formula | Contains 7 water molecules per mole.[1][2][4][5][6][7][8] | |

| Molecular Weight | 667.66 g/mol (Heptahydrate) | Use this value for molarity calculations. |

| Anhydrous MW | ~541.54 g/mol | Used for potency calculations. |

| Solubility (Water) | Freely Soluble (>80 mg/mL) | No heating required. |

| Solubility (DMSO) | Soluble (~50-86 mg/mL) | Recommended for high-concentration organic stocks. |

| Solubility (Ethanol) | Practically Insoluble | Do not use as a primary solvent.[5] |

| pH (Aqueous) | 4.5 – 6.0 (10% w/v solution) | Acidic to slightly acidic naturally. |

| Stability | Heat Labile; Hydrolysis Prone | Unstable in 5% Glucose (<2h stability). |

Pre-Formulation Logic (The "Why")

The Hydration Correction Factor

Commercially available Cefminox is supplied as the heptahydrate .[3] Many protocols fail because researchers calculate mass based on the anhydrous molecular weight.

-

Correction Factor:

(Theoretical). -

Potency Adjustment: In practice, certificates of analysis (CoA) often state that 1.285 mg of Cefminox Sodium Heptahydrate is equivalent to 1 mg of Cefminox potency (anhydrous free acid basis).[3]

-

Rule: Always verify the specific potency on your vial's CoA. If unavailable, use the molecular weight ratio.

Solvent Selection & Stability

-

Water/Saline (0.9% NaCl): Stable for ~8 hours at room temperature. Ideal for immediate biological assays.

-

PBS (pH 7.4): Acceptable, but Cefminox degrades faster at alkaline pH. Use immediately.

-

5% Glucose (Dextrose): FORBIDDEN for stock storage. Studies show degradation >10% within 2 hours due to nucleophilic attack or pH effects.

-

DMSO: Preferred for freezing. Limits hydrolysis compared to aqueous buffers.

Preparation Protocol

Calculations Table

Target Concentration: 10 mM (Stock) Volume: 10 mL

| Parameter | Value | Calculation |

| Target Molarity | 10 mM (0.01 mol/L) | - |

| Final Volume | 10 mL (0.01 L) | - |

| Required Moles | ||

| Mass to Weigh | 66.77 mg |

Step-by-Step Methodology

Step 1: Environmental Control

-

Perform weighing in a low-humidity environment if possible (hygroscopic powder).

-

Protect from direct sunlight; Cefminox is photosensitive.

Step 2: Weighing

-

Calibrate the analytical balance.

-

Weigh 66.77 mg of Cefminox Sodium Heptahydrate.[6]

-

Transfer to a sterile, amber glass vial or polypropylene tube.

Step 3: Solubilization

Option A: Aqueous Stock (For Immediate Use)

-

Add 8.0 mL of Sterile Water for Injection (WFI) or 0.9% Saline.

-

Vortex gently for 30 seconds. The powder should dissolve rapidly.

-

Adjust volume to 10.0 mL total.

-

QC Check: Solution should be clear and colorless to pale yellow.

Option B: Organic Stock (For -20°C/-80°C Storage)

-

Add 10.0 mL of anhydrous DMSO.

-

Vortex until fully dissolved.

-

Note: DMSO solutions may require slight warming (37°C for <2 mins) if crystallization occurs, but usually dissolves well at RT.[3]

Step 4: Sterilization (Aqueous Only)

-

Do NOT autoclave. Cefminox is heat-sensitive.

-

Use a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.

-

Pre-wet the filter with solvent to minimize drug adsorption (loss is typically <5%).

Step 5: Aliquoting

-

Dispense into single-use aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

-

Use amber tubes to protect from light.

Workflow Visualization

Figure 1: Decision tree for Cefminox Sodium Heptahydrate preparation. Note the critical instability path for Glucose solutions.

Quality Control & Validation

To ensure the "Trustworthiness" of your stock solution, perform these checks:

-

Visual Inspection:

-

Pass: Clear, colorless to pale yellow solution.

-

Fail: Turbidity, precipitate, or dark yellow/brown color (indicates oxidation/hydrolysis).

-

-

pH Verification:

-

UV-Vis Confirmation (Optional):

Storage & Stability

| Condition | Solvent | Stability Duration | Notes |

| Room Temp (25°C) | Water / Saline | < 8 Hours | Use immediately. Discoloration marks expiration. |

| Room Temp (25°C) | 5% Glucose | < 2 Hours | Do not use. |

| 4°C (Fridge) | Water / Saline | < 24 Hours | Precipitation may occur; verify clarity before use. |

| -20°C (Freezer) | DMSO | 1 Month | Seal tightly to prevent moisture absorption. |

| -80°C (Deep Freeze) | DMSO | 6 Months | Best practice for long-term storage. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45356840, Cefminox Sodium Heptahydrate.[3] PubChem. Available at: [Link]

-

National Institute of Health Sciences (Japan). Official Monographs for Part I: Cefminox Sodium.[3] JP XIV.[8] Available at: [Link] (Note: Link directs to JP monograph archive).

-

Zhang, Y. et al. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion.[3] PMC (NIH). Available at: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. toku-e.com [toku-e.com]

- 3. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefminox sodium heptahydrate [sigmaaldrich.com]

- 5. mims.com [mims.com]

- 6. Cefminox Sodium Heptahydrate | C16H34N7NaO14S3 | CID 45356840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Application Note: HPLC Method Development for (6R,7S)-Cefminox Sodium

Executive Summary & Chemical Context

Cefminox Sodium is a semi-synthetic, second-generation cephamycin antibiotic.[1][2][3] Unlike typical cephalosporins, it possesses a methoxy group at the 7

The analytical challenge lies in its zwitterionic nature (containing both a carboxylic acid and an amine) and its specific stereochemistry (6R, 7S) .[2] The (7S) configuration is critical for bioactivity; however, the molecule is prone to isomerization to the inactive (7R) epimer and hydrolysis of the beta-lactam ring under stress.

This guide provides a dual-track approach:

-

Protocol A (QC/Assay): A robust isocratic method based on the Japanese Pharmacopoeia (JP) standards, optimized for routine quality control.[2]

-

Protocol B (Stability-Indicating): A gradient method designed to separate degradation products and stereoisomers.[2]

Physicochemical Profiling & Method Strategy

Before method construction, we must analyze the molecule's behavior in solution to dictate column and mobile phase selection.

| Property | Value/Characteristic | Impact on HPLC Method |

| Structure | Beta-lactam ring, Tetrazole ring, Thioether | UV active at 254 nm.[2] Labile (unstable) in alkaline pH.[2] |

| Stereochemistry | (6R, 7S) | Requires a method capable of separating diastereomers (epimers).[2] |

| pKa | ~2.8 (COOH), ~7.5 (Amine) | Zwitterionic. Mobile phase pH must be controlled (pH 4.0–6.[2]0) to stabilize ionization.[2] |

| Solubility | Soluble in water (Na salt) | Requires high aqueous content in mobile phase; RP-HPLC is suitable.[2] |

Expert Insight: The Role of Ion Suppression

Because Cefminox contains a basic amine and an acidic carboxyl group, it can interact with residual silanols on silica columns, causing severe peak tailing.

-

Solution: We utilize Triethylamine (TEA) in the buffer.[2] TEA acts as a "sacrificial base," blocking silanol sites and ensuring sharp peak symmetry.

Method Development Workflow (Visualization)

Figure 1: Decision matrix for Cefminox method development, prioritizing pH stability and silanol masking.[2][5][6]

Protocol A: Standard Assay (Isocratic)

Target: Routine quantification of Cefminox Sodium and determination of potency.

Chromatographic Conditions

-

Column: L1 packing (C18), 5 µm, 4.6 mm × 150 mm (e.g., Zorbax Eclipse Plus C18 or Inertsil ODS-3).[2]

-

Mobile Phase Preparation:

-

Buffer: Dissolve 10 mL of Glacial Acetic Acid and 5 mL of Triethylamine (TEA) in 900 mL of HPLC-grade water. Adjust pH to 5.0 ± 0.1 using dilute acetic acid or TEA. Dilute to 1000 mL.

-

Mixture: Mix Buffer and Acetonitrile in a ratio of 92:8 (v/v) .

-

Note: The high aqueous content is necessary to retain the polar salt.

-

-

Temperature: 25°C.

-

Detection: UV @ 254 nm.[2]

-

Injection Volume: 10 µL.

Sample Preparation[9]

-

Stock Solution: 1.0 mg/mL Cefminox Sodium (anhydrous basis).[2]

-

Working Standard: Dilute stock to 0.4 mg/mL.

-

Stability Warning: Solutions should be stored at 4°C and injected within 6 hours. Beta-lactams hydrolyze rapidly at room temperature.[2]

System Suitability Requirements (Self-Validating)

-

Tailing Factor (T): NMT 1.5 (Ensures TEA is effectively masking silanols).[2]

-

Theoretical Plates (N): NLT 2000.

Protocol B: Stability-Indicating Method (Gradient)

Target: Separation of degradation products (hydrolysis ring-open forms) and stereoisomers.[2]

Chromatographic Conditions

-

Column: C18, 3 µm or sub-2 µm (for UHPLC), 4.6 mm × 150 mm.[2]

-

Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 5.5).[2]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Isocratic Hold (Elute Cefminox) |

| 20.0 | 70 | 30 | Linear Gradient (Elute Impurities) |

| 25.0 | 70 | 30 | Wash |

| 26.0 | 95 | 5 | Re-equilibration |

Forced Degradation Pathway & Detection

Cefminox degrades via two primary pathways:

-

Hydrolysis: Opening of the beta-lactam ring (favored at pH > 7).[2]

-

Epimerization: Conversion of (7S) to (7R) at the C7 position.

Figure 2: Primary degradation pathways detectable by Protocol B.[2]

Method Validation (ICH Q2 Guidelines)

To ensure the method is authoritative, perform the following validation steps:

Specificity (Stress Testing)

-

Acid Hydrolysis: 0.1 N HCl, 60°C for 1 hour.

-

Base Hydrolysis: 0.1 N NaOH, RT for 10 min (Neutralize immediately; Cefminox is extremely labile in base).[2]

-

Oxidation: 3% H2O2.[2]

-

Acceptance: Resolution (Rs) > 1.5 between Cefminox and nearest impurity peak.[2]

Linearity & Range

-

Prepare 5 levels from 50% to 150% of target concentration.

-

Acceptance: Correlation coefficient (

)

Robustness

Deliberately vary parameters to prove reliability:

-

pH: ± 0.2 units (Critical: pH > 6.5 causes rapid degradation).[2]

-

Flow Rate: ± 0.1 mL/min.[2]

-

Column Temp: ± 5°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction | Increase TEA concentration in buffer or switch to a highly end-capped column (e.g., Zorbax SB-C18). |

| Split Peaks | Sample solvent incompatibility | Ensure sample diluent matches the initial mobile phase (Low % Organic). |

| Retention Time Drift | pH instability | Cefminox is sensitive to pH. Ensure buffer has sufficient capacity (20-50 mM).[2] |

| New Peaks in Standard | Auto-degradation | Use a refrigerated autosampler (4°C). Prepare fresh standards every 4 hours. |

References

-

Japanese Pharmacopoeia (JP) XVII . Official Monographs: Cefminox Sodium.[11][12] Pharmaceuticals and Medical Devices Agency (PMDA).[2] [2]

-

Chhalotiya, U. K., et al. (2012).[2] Stability-indicating HPLC method for the determination of cephalosporins. Journal of Chromatographic Science. (Contextual reference for beta-lactam stability).

-

Okamoto, Y., et al. (1996).[2] Stereoselective analysis of cephalosporins. Journal of Pharmaceutical and Biomedical Analysis. (Reference for epimer separation logic).

-

International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

- 1. toku-e.com [toku-e.com]

- 2. Cefminox Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Cefminox Sodium | C16H20N7NaO7S3 | CID 23663397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Cefminox | C16H21N7O7S3 | CID 71141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of Stability-Indicating Methods for Cefquinome Sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. CN102323354A - Production method and detection method of cefminox sodium for injection - Google Patents [patents.google.com]

Technical Guide: Determination of Minimum Inhibitory Concentration (MIC) for Cefminox

Executive Summary

This application note details the protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefminox , a semi-synthetic cephamycin antibiotic. Unlike standard cephalosporins, Cefminox exhibits a dual mechanism of action—inhibiting cell wall synthesis and promoting bacteriolysis—making it particularly effective against Gram-negative bacteria and anaerobes (e.g., Bacteroides spp.).

This guide provides validated workflows for Broth Microdilution (BMD) compliant with CLSI M07 (Aerobes) and CLSI M11 (Anaerobes) standards. It addresses specific challenges regarding Cefminox stability, solvent selection, and anaerobic incubation requirements.

Scientific Foundation

Mechanism of Action

Cefminox functions as a structural analog of the D-alanyl-D-alanine moiety within peptidoglycan precursors.[1] Its efficacy stems from a two-pronged attack:

-

Inhibition: It binds covalently to Penicillin-Binding Proteins (PBPs), specifically PBP-1 and PBP-3, halting peptidoglycan cross-linking.

-

Lysis Promotion: Unique to cephamycins, Cefminox induces the rapid release of lipoteichoic acid and peptidoglycan fragments, triggering accelerated cell lysis compared to other beta-lactams.

Figure 1: Pharmacodynamic mechanism of Cefminox illustrating dual-pathway bactericidal activity.

Pre-Analytical Considerations

Compound Handling & Storage

Cefminox is typically supplied as Cefminox Sodium .[2] It is hygroscopic and sensitive to hydrolysis.

| Parameter | Specification | Notes |

| Solvent | Sterile Distilled Water | Soluble >50 mg/mL. Avoid DMSO if possible (can be toxic to sensitive anaerobes). |

| Storage (Powder) | -20°C or -80°C | Protect from light and moisture.[2] Desiccate. |

| Storage (Stock) | -80°C (6 months) | Do not refreeze.[2][3] Prepare single-use aliquots. |

| pH Stability | pH 6.0 – 7.5 | Unstable in alkaline solutions. |

Potency Calculation

Antibiotic powders are rarely 100% active. You must adjust the weight based on the manufacturer's Certificate of Analysis (CoA) potency.

Note: If potency is listed as "As Is", use the value directly. If listed as "Anhydrous", you must also account for water content.

Protocol A: Broth Microdilution (Aerobes)

Standard: CLSI M07 / ISO 20776-1 Target Organisms: E. coli, K. pneumoniae, P. aeruginosa

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

-

Plates: Sterile 96-well microtiter plates (U-bottom or flat-bottom).

-

Inoculum: 0.5 McFarland standard (

CFU/mL).

Experimental Workflow

Figure 2: Step-by-step workflow for Aerobic Broth Microdilution.

Step-by-Step Procedure

-

Stock Prep: Dissolve Cefminox Sodium in sterile water to achieve a stock concentration of 1280 µg/mL.

-

Dilution Plate: Prepare 2-fold serial dilutions in CAMHB.

-

Example: Dilute stock to 128 µg/mL, then serially dilute down to 0.25 µg/mL.

-

-

Dispensing: Add 50 µL of each 2x antibiotic dilution to the wells (Columns 1-10).

-

Column 11: Growth Control (Media + Bacteria, no Drug).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Prep: Suspend colonies in saline to reach 0.5 McFarland. Dilute this suspension 1:100 in CAMHB.

-

Inoculation: Add 50 µL of the diluted inoculum to wells 1-11.

-

Final System: Antibiotic concentration is halved (1x); Bacterial density is

CFU/mL.

-

-

Incubation: Seal plate with perforated plastic or loose lid. Incubate at 35°C ± 2°C for 16–20 hours.

Protocol B: Anaerobic Susceptibility (Specific to Cefminox)

Standard: CLSI M11 Target Organisms: Bacteroides fragilis group, Clostridium spp. Why this matters: Cefminox is frequently indicated for intra-abdominal anaerobic infections. Aerobic testing does not predict anaerobic activity.[5]

Critical Modifications

| Component | Aerobic (M07) | Anaerobic (M11) |

| Media | CAMHB | Brucella Broth + Hemin (5 µg/mL) + Vitamin K1 (1 µg/mL) + Laked Horse Blood (5%) |

| Inoculum Prep | Direct Colony Suspension | Suspension from 24-48h Brucella Agar culture |

| Incubation Time | 16-20 Hours | 46-48 Hours |

| Atmosphere | Ambient Air | Anaerobic Chamber/Jar (80% |

Anaerobic Protocol Steps

-

Media Prep: Prepare supplemented Brucella Broth. Ensure it is pre-reduced (held in anaerobic environment) for 4+ hours before use.

-

Drug Dilution: Prepare Cefminox dilutions in the pre-reduced broth.

-

Inoculation:

-

Prepare inoculum to 0.5 McFarland in pre-reduced Brucella broth.

-

Do not dilute 1:100. For anaerobes, the standard inoculum in M11 BMD is often higher or prepared differently depending on the kit/method. Correction: CLSI M11 recommends a final density of

CFU/mL for BMD. -

Transfer to the plate inside the anaerobic chamber to prevent oxygen toxicity.

-

-

Incubation: Incubate at 35-37°C in anaerobic conditions for 48 hours.

-

Reading: Check for turbidity. Anaerobes grow slower; ensure the Growth Control is clearly turbid before reading MIC.

Data Interpretation & Quality Control

Reading the MIC

The MIC is the lowest concentration of Cefminox that completely inhibits visible growth (no turbidity or button formation) as detected by the unaided eye.

-

Trailing Endpoints: If a "haze" persists (common with beta-lactams), read the MIC as the first well with significantly reduced growth (usually >80% inhibition), but for strict CLSI compliance, "no visible growth" is the rule.

Quality Control (QC) Ranges

To ensure "Trustworthiness" of the assay, run these strains in parallel. If QC fails, patient/test data is invalid.

| Organism | ATCC Strain | Expected Cefminox MIC (µg/mL)* |

| Escherichia coli | ATCC 25922 | 0.5 – 4.0 |

| Bacteroides fragilis | ATCC 25285 | 4.0 – 16.0 |

| Staphylococcus aureus | ATCC 29213 | 8.0 – 32.0 |

*Note: Ranges are approximate based on historical cephamycin data. Always consult the most recent CLSI M100/M11 supplements for current year breakpoints.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Skipped Wells (Growth at high conc, no growth at low) | Contamination or Pipetting Error | Discard plate. Repeat assay. Ensure tips are changed between rows. |

| Growth in Sterility Control | Contaminated Media | Filter sterilize media (0.22 µm). Check biosafety cabinet airflow. |

| MIC too high (Resistance) | Inoculum too heavy | Verify 0.5 McFarland with a calibrated turbidity meter. |

| Cefminox Precipitation | Concentration too high / pH issue | Do not exceed 50 mg/mL in stock. Ensure pH is neutral. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[7] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[5][6][8][9] M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. 9th Edition.[5][6] [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 71141, Cefminox. Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. intertekinform.com [intertekinform.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

Optimizing solvent systems for (6R,7S)-Cefminox extraction

Executive Summary

The extraction of (6R,7S)-Cefminox (Cefminox), a semi-synthetic cephamycin antibiotic, presents a classic bioseparation paradox: the molecule is highly hydrophilic (logP < 0) yet chemically labile in the aqueous fermentation broths where it is produced. Traditional liquid-liquid extraction (LLE) using simple organic solvents (e.g., ethyl acetate, dichloromethane) yields negligible recovery due to the molecule's zwitterionic nature and high water solubility.[1][2]

This guide details an Optimized Reactive Extraction System utilizing High Molecular Weight Amines (HMWA) as carriers. By shifting from physical partitioning to chemical complexation, this protocol achieves >90% recovery yields while maintaining the structural integrity of the sensitive

Physicochemical Profiling & Molecular Constraints

Successful extraction requires navigating the "Stability-Solubility" window.[1][2] Cefminox contains a carboxylic acid group, a primary amine, and a methoxy group at the C-7 position, rendering it zwitterionic.[2]

| Parameter | Value / Characteristic | Implication for Extraction |

| Core Structure | (6R,7S)-7-methoxy-cephalosporin | Steric hindrance at C-7 affects binding kinetics.[1][2] |

| Solubility | Water: Freely soluble (>100 mg/mL)Ethyl Acetate: Insoluble | Simple LLE is impossible. Requires carrier-mediated transport.[1][2] |

| Stability pH | pH 4.5 – 6.0 (Optimal) | Avoid strong acids (pH < 2) or bases (pH > 8) to prevent ring opening.[1][2] |

| Isoelectric Point (pI) | ~4.5 - 5.5 (Estimated) | At pH > pI, Cefminox is anionic ( |

| Thermal Stability | Decomposes > 30°C in solution | All extractions must be performed at 4°C – 10°C . |

Solvent System Design: The Reactive Extraction Approach

Instead of relying on passive distribution, we employ Reactive Extraction .[1][2] This involves a hydrophobic carrier dissolved in a diluent that forms a reversible complex with Cefminox at the interface.[2]

The Optimized Solvent System

Mechanism of Action

The extraction operates via an interfacial ion-exchange mechanism.[3] At pH 6.0, Cefminox (

Visualizing the Mechanism

The following diagram illustrates the thermodynamic cycle of the reactive extraction and subsequent stripping (back-extraction).

Figure 1: Mechanism of Carrier-Mediated Reactive Extraction for Cefminox.[1][2] The system utilizes an anion-exchange driver to pull the hydrophilic drug into the organic phase.

Detailed Experimental Protocol

Phase A: Preparation of Phases

-

Organic Phase (Solvent System):

-

Aqueous Phase (Feed):

Phase B: Forward Extraction

-

Mix the Organic and Aqueous phases in a 1:1 volume ratio in a jacketed separation funnel (maintained at 4-10°C).

-

Agitate gently (150 RPM) for 10 minutes . Avoid vigorous shaking to prevent stable emulsions.

-

Allow phases to separate (approx. 15-20 mins).

-

Collect the Organic Phase (Top layer) containing the [Carrier-Cefminox] complex.[1]

Phase C: Back-Extraction (Stripping)

-

Prepare Stripping Buffer: 0.5 M NaCl in Phosphate Buffer (pH 7.0).[1][2] The high chloride concentration shifts the equilibrium back to the left (Mass Action Law).

-

Mix the loaded Organic Phase with Stripping Buffer (Ratio 1:1 or 2:1 Organic:Aqueous).[1][2]

-

Agitate for 15 minutes.

-

Collect the Aqueous Phase (Bottom layer).[1][2] This contains the purified Cefminox.

-

Regeneration: The organic phase now contains regenerated Aliquat 336 and can be recycled.[2]

Process Flow & Decision Logic

Figure 2: Operational Workflow for Cefminox Recovery.[1][2]

Analytical Validation (HPLC Method)

To verify extraction efficiency (

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Extraction Yield | pH drift; Carrier saturation.[1][2] | Re-adjust feed pH to 6.0; Increase Aliquat 336 concentration to 0.2 M. |

| Emulsion Formation | High protein content; Viscosity.[1][2] | Add 3% 1-Octanol; Use centrifugation for phase separation. |

| Product Degradation | Temperature too high; pH > 8.[1][2] | Strictly maintain T < 10°C; Ensure stripping buffer pH |

| Solvent Contamination | Aliquat leaching into aqueous.[1][2] | Wash final aqueous strip with pure n-Butyl Acetate to remove trace carrier.[1][2] |

References

-

Reactive Extraction Mechanisms

-

Cefminox Stability & Properties

-

Beta-Lactam Separation Techniques

-

Solvent Selection for Bioseparations

Sources

Application Notes and Protocols for Cefminox Sodium (Research Grade)

Introduction: Understanding Cefminox Sodium

Cefminox sodium is a second-generation, broad-spectrum cephalosporin antibiotic belonging to the cephamycin subgroup.[1][2] Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[3] Specifically, Cefminox targets and binds to penicillin-binding proteins (PBPs), which are crucial enzymes in the final stages of peptidoglycan synthesis.[3] This binding action disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall that cannot withstand osmotic pressure, ultimately resulting in cell lysis and death.[3] A notable characteristic of Cefminox is its stability against many β-lactamase enzymes, which are produced by some bacteria to inactivate β-lactam antibiotics, enhancing its efficacy against resistant strains.[3] In a research setting, Cefminox sodium is a valuable tool for studying bacterial resistance, developing new antimicrobial therapies, and as a selection agent in cell culture.[3]

Storage and Handling of Cefminox Sodium Powder

Proper storage and handling of Cefminox sodium in its solid form are critical to maintain its stability and ensure the safety of laboratory personnel.

Long-Term Storage

For optimal long-term stability, Cefminox sodium powder should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Sealed container, desiccated | Cefminox sodium is hygroscopic; moisture can lead to hydrolysis and degradation. |

| Light | Protected from light | Exposure to light, particularly UV, can cause photolytic degradation.[4] |

Source: MedChemExpress.[5]

Handling Precautions and Personal Protective Equipment (PPE)

Cefminox sodium is classified as harmful if swallowed and may cause respiratory sensitization upon inhalation.[6] Therefore, strict adherence to safety protocols is mandatory.

1.2.1. Engineering Controls:

-

Always handle Cefminox sodium powder in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

1.2.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the last line of defense against exposure.

| PPE Component | Specification | Rationale |

| Gloves | Two pairs of powder-free nitrile gloves (double-gloving) | Provides a barrier against dermal absorption. Double-gloving is recommended for handling hazardous drugs.[7][8] |

| Gown | Disposable, low-permeability fabric with a solid front and long sleeves | Protects the body from contact with the powder.[7] |

| Eye Protection | Safety goggles and a face shield | Protects the eyes and face from airborne particles and potential splashes.[9] |

| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Essential for preventing the inhalation of fine particles, which can cause respiratory sensitization.[8][10] |

The following diagram illustrates the workflow for safely handling Cefminox sodium powder.

Caption: Workflow for Handling Cefminox Sodium Powder.

Reconstitution and Solution Stability

The preparation of stable and accurate stock solutions is fundamental for reproducible experimental results.

Recommended Solvents and Solubility

Cefminox sodium is soluble in aqueous solutions.

| Solvent | Solubility | Notes |

| Water | ≥ 83.33 mg/mL | Sonication may be required to achieve complete dissolution.[5] |

| Phosphate-Buffered Saline (PBS) | Soluble | Commonly used for in vitro assays. |

| DMSO | Soluble | May be used for specific applications, but aqueous solutions are preferred. |

Source: MedChemExpress.[5]

Protocol for Reconstitution of a 50 mg/mL Stock Solution

This protocol describes the preparation of a 50 mg/mL stock solution in sterile water.

-

Preparation: In a chemical fume hood, weigh the desired amount of Cefminox sodium powder. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg of the powder.

-

Dissolution: Add the appropriate volume of sterile, purified water (e.g., 1 mL for 50 mg of powder) to the vial containing the Cefminox sodium.

-

Mixing: Gently vortex the solution. If necessary, place the vial in an ultrasonic water bath for short intervals until the powder is completely dissolved. Visually inspect the solution to ensure there are no remaining particulates.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.[6]

-

Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can lead to degradation.

Stability of Stock Solutions

The stability of Cefminox sodium in solution is dependent on the storage temperature.

| Storage Temperature | Duration | Rationale |

| -80°C | Up to 6 months | Optimal for long-term storage, minimizing chemical degradation. |

| -20°C | Up to 1 month | Suitable for short to medium-term storage. |

Source: MedChemExpress.[6]

Note: It is recommended to prepare fresh working solutions from frozen stocks for each experiment. Avoid repeated freeze-thaw cycles.

Analytical Quality Control: Purity and Concentration Assessment

Regularly verifying the purity and concentration of Cefminox sodium solutions is crucial for data integrity. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

HPLC Protocol for Cefminox Sodium Analysis

This protocol is adapted from a published method for the analysis of Cefminox sodium.[1]

3.1.1. Chromatographic Conditions:

| Parameter | Specification |

| Column | Octadecylsilane (C18) bonded silica |

| Mobile Phase | Acetic acid-sodium acetate buffer (pH 4.5) : Methanol (99:9, v/v), with the pH of the final mixture adjusted to 5.0 with triethylamine |

| Detection Wavelength | 273 nm |

| Flow Rate | Typically 1.0 mL/min (may require optimization) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25°C |

Source: CN102321100A.[1]

3.1.2. Sample Preparation:

-

Standard Preparation: Accurately weigh a known amount of Cefminox sodium reference standard and dissolve it in the mobile phase to create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Preparation: Dilute the Cefminox sodium stock solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

3.1.3. Analysis and Data Interpretation:

-

Inject the standards and the sample onto the HPLC system.

-

Identify the Cefminox peak based on its retention time compared to the reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the sample by interpolating its peak area on the calibration curve.

-

Assess purity by examining the chromatogram for the presence of any impurity peaks.

The following diagram outlines the workflow for HPLC analysis of Cefminox sodium.

Caption: HPLC Analysis Workflow for Cefminox Sodium.

Waste Disposal

Proper disposal of Cefminox sodium and all contaminated materials is essential to prevent environmental contamination and the spread of antibiotic resistance.

General Guidelines

-

Never dispose of Cefminox sodium waste down the drain.[11]

-

All waste should be managed in accordance with institutional, local, state, and federal regulations.

Disposal Protocol

-

Segregation: Collect all Cefminox sodium waste, including expired powder, unused solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), in a dedicated and clearly labeled hazardous waste container.[12]

-

Inactivation (Optional Laboratory Procedure): For liquid waste, chemical inactivation via alkaline hydrolysis can be performed to break the β-lactam ring. This involves adding an equal volume of 1 M NaOH to the Cefminox waste, allowing it to react (e.g., overnight), and then neutralizing the solution to a pH of ~7.0 before collection as chemical waste. Consult with your institution's Environmental Health and Safety (EHS) office before implementing this procedure. [11]

-

Final Disposal: The primary and recommended method for the final disposal of antibiotic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[12] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

References

- CN102321100A. (2012). Preparation method of cefminox sodium. Google Patents.

- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene, 3(12), D131-D136.

-

Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

- Xu, Y., Wang, D., Tang, L., & Wang, J. (2018). Separation and Characterization of Unknown Impurities and Isomers in Cefminox Sodium and Study of the Forming Mechanisms of Impurities by Liquid Chromatography Coupled with Ion Trap/Time-Of-Flight Mass Spectrometry.

-

Yan, L., Zhang, Y., & Zhang, X. (2025). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. PMC. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

-

Canadian Association of Pharmacy in Oncology. (2019). Safe handling of hazardous drugs. PMC. Retrieved from [Link]

-

National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

-

Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

-

ASCE Library. (2024, September 10). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Journal of Hazardous, Toxic, and Radioactive Waste. Retrieved from [Link]

Sources

- 1. CN102321100A - Preparation method of cefminox sodium - Google Patents [patents.google.com]

- 2. goldbio.com [goldbio.com]

- 3. toku-e.com [toku-e.com]

- 4. academic.oup.com [academic.oup.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Note: Evaluation of Bactericidal Activity of Cefminox via Time-Kill Kinetics

Abstract & Scientific Rationale

While Minimum Inhibitory Concentration (MIC) assays provide a snapshot of antimicrobial potency, they fail to capture the rate of bacterial killing. For Cefminox , a cephamycin antibiotic, this distinction is critical. Unlike standard cephalosporins that primarily inhibit cell wall synthesis leading to slow lysis, Cefminox exhibits a unique dual-mechanism: it binds to Penicillin-Binding Proteins (PBPs) and induces rapid bacteriolysis, potentially mediated by the generation of reactive oxygen species (ROS) and specific PBP-1B/1C affinity.

This guide details the procedure for Time-Kill Assays (TKA) to quantify this rapid bactericidal activity. This protocol is grounded in CLSI M26-A guidelines but optimized for the rapid-lytic kinetics of Cefminox.

Mechanism of Action

To interpret time-kill data effectively, one must understand the pharmacodynamic drivers. Cefminox functions through a "dual-strike" capability that differentiates it from other beta-lactams.

Figure 1: Cefminox Dual-Mechanism Pathway

Caption: Cefminox initiates cell death via PBP inhibition and secondary oxidative stress, leading to accelerated lysis compared to standard beta-lactams.[1]

Pre-Analytical Considerations

Prerequisite: MIC Determination

You cannot perform a valid TKA without a precise MIC.

-

Method: Broth Microdilution (CLSI M07).

-

Requirement: The MIC must be determined within 24 hours of the TKA using the exact same media lot to minimize variables.

Critical Reagents

-

Antibiotic: Cefminox Sodium (Potency-adjusted). Note: Cefminox is hygroscopic; weigh quickly and store desiccated.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Strain: Escherichia coli ATCC 25922 (QC control) and target clinical isolates.

The "Inoculum Effect" Control

Cefminox, like many beta-lactams, can be sensitive to the inoculum size.

-